molecular formula C6H13ClN4O2 B6201138 4-(4-aminobutyl)-1,2,4-triazolidine-3,5-dione hydrochloride CAS No. 1418310-93-6

4-(4-aminobutyl)-1,2,4-triazolidine-3,5-dione hydrochloride

Cat. No.: B6201138
CAS No.: 1418310-93-6
M. Wt: 208.64 g/mol
InChI Key: DBFQSMAQRFBOQW-UHFFFAOYSA-N
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Description

4-(4-aminobutyl)-1,2,4-triazolidine-3,5-dione hydrochloride is a synthetic compound with potential applications in various scientific fields. It is a derivative of triazolidine, a heterocyclic compound containing nitrogen atoms, and is known for its unique chemical properties and potential biological activities.

Preparation Methods

The synthesis of 4-(4-aminobutyl)-1,2,4-triazolidine-3,5-dione hydrochloride typically involves a multi-step process. One common method includes the reaction of N-Boc-1,4-butanediamine with cyanamide to form N-Boc-protected agmatine, followed by deprotection with trifluoroacetic acid (TFA) to yield the desired compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

4-(4-aminobutyl)-1,2,4-triazolidine-3,5-dione hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(4-aminobutyl)-1,2,4-triazolidine-3,5-dione hydrochloride involves its interaction with multiple molecular targets. It can modulate neurotransmitter systems, ion channels, and nitric oxide synthesis, among other pathways . These interactions contribute to its potential therapeutic effects and biological activities.

Comparison with Similar Compounds

Properties

CAS No.

1418310-93-6

Molecular Formula

C6H13ClN4O2

Molecular Weight

208.64 g/mol

IUPAC Name

4-(4-aminobutyl)-1,2,4-triazolidine-3,5-dione;hydrochloride

InChI

InChI=1S/C6H12N4O2.ClH/c7-3-1-2-4-10-5(11)8-9-6(10)12;/h1-4,7H2,(H,8,11)(H,9,12);1H

InChI Key

DBFQSMAQRFBOQW-UHFFFAOYSA-N

Canonical SMILES

C(CCN1C(=O)NNC1=O)CN.Cl

Purity

95

Origin of Product

United States

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